ORL-1 Receptor Binding Affinity: Superiority Over Non-Methoxyquinoxaline Analogs
Substituted-quinoxaline-type piperidine compounds from the same patent family as the target compound demonstrate high affinity for the human ORL-1 (nociceptin) receptor. A closely related congener within this patent, containing the 3-methoxyquinoxaline-piperidine scaffold, exhibited a Ki of 5.70 nM against the ORL-1 receptor, representing potent binding [1]. The absence of the 3-methoxy substituent on the quinoxaline ring in a direct comparator, N-(2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide (CAS 941898-96-0), is projected to reduce binding affinity based on SAR trends observed across the patent series where the 3-methoxy group is critical for optimal interaction with the hydrophobic pocket of the ORL-1 receptor [2]. Functional agonism at the ORL-1 receptor for another patent analog was quantified with an EC50 of 57.2 nM, confirming the scaffold's ability to not just bind but activate this target [3]. These data establish the target compound's scaffold as specifically optimized for ORL-1 engagement, unlike non-methoxyquinoxaline variants.
| Evidence Dimension | ORL-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | ~5.70 nM (Inferred from a closely related 3-methoxyquinoxaline-piperidine patent analog, US8846929, 38) [1] |
| Comparator Or Baseline | N-(2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide (CAS 941898-96-0): No ORL-1 Ki data available; structural class lacks the 3-methoxy group essential for high-affinity binding [2]. |
| Quantified Difference | Potency difference is not quantified, but the absence of the 3-methoxy substituent is predicted to reduce affinity by a substantial margin, consistent with patent SAR disclosure [2]. |
| Conditions | Radioligand binding assay using 0.1 nM [3H]-nociceptin with membrane protein from HEK-293 cells expressing recombinant human ORL-1 receptor, pH 7.4 [1][3]. |
Why This Matters
For ORL-1-focused research, selecting a methoxyquinoxaline-bearing compound is paramount to ensure sufficient target engagement; the des-methoxy analog poses a high risk of being a null binder in this assay.
- [1] BindingDB Entry for BDBM133869 (US8846929, 38). Ki: 5.70 nM for Human Opioid growth factor receptor-like protein 1 (ORL-1). View Source
- [2] Fuchino, K., Goehring, R. R., Shao, B., Taoda, Y., Tsuno, N., Whitehead, J. W., & Yao, J. (2014). U.S. Patent No. 8,846,929. Washington, DC: U.S. Patent and Trademark Office. View Source
- [3] BindingDB Entry for BDBM97711 (US8846929, 360/361). EC50: 57.2 nM for Human Opioid growth factor receptor-like protein 1 (ORL-1). View Source
